REACTION_SMILES
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[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[Cl-:31].[Cl-:33].[F:1][C:2]([c:3]1[c:4]([Cl:10])[n:5][c:6]([Cl:9])[n:7][cH:8]1)([F:11])[F:12].[NH2:13][c:14]1[cH:15][c:16]2[c:20]([cH:21][cH:22]1)[NH:19][C:18](=[O:23])[CH2:17]2.[Zn+2:32]>>[F:1][C:2]([c:3]1[c:4]([Cl:10])[n:5][c:6]([NH:13][c:14]2[cH:15][c:16]3[c:20]([cH:21][cH:22]2)[NH:19][C:18](=[O:23])[CH2:17]3)[n:7][cH:8]1)([F:11])[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cnc(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2c(c1)CC(=O)N2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn+2]
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Name
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Type
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product
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Smiles
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O=C1Cc2cc(Nc3ncc(C(F)(F)F)c(Cl)n3)ccc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |